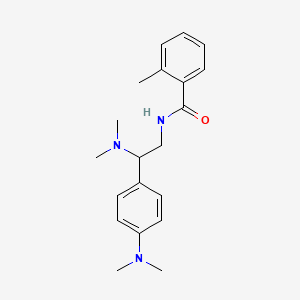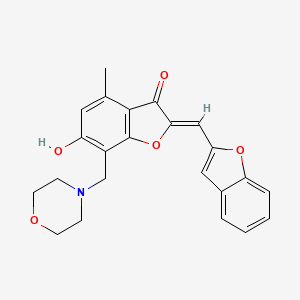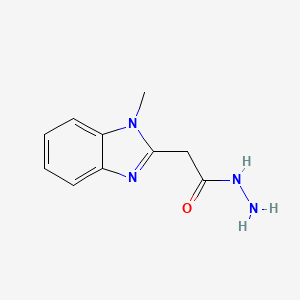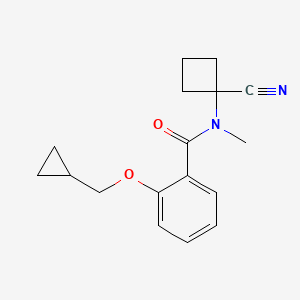![molecular formula C9H17N5O B2613061 5-amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1856081-74-7](/img/structure/B2613061.png)
5-amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 2-(Dimethylamino)ethyl methacrylate (DMAEMA) and Dimethylaminoethyl acrylate (DMAEA) . DMAEMA is a methacrylic acid derivative used as a monomer in the production of polymers with a wide range of applications . DMAEA is an unsaturated carboxylic acid ester having a tertiary amino group. It is a colorless to yellowish, water-miscible liquid with a pungent, amine-like odor .
Synthesis Analysis
The synthesis of similar compounds like DMAEA involves the transesterification of acrylic acid esters such as methyl acrylate or ethyl acrylate with 2-dimethylaminoethanol under acid catalysis with tin compounds or titanium compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like DMAEA include being a clear, colorless to slightly yellowish liquid with a pungent amine-like odor. It is miscible with water, reacts with bases, and hydrolyzes rapidly to acrylic acid and dimethylaminoethanol .
Mécanisme D'action
While the mechanism of action for “5-amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide” is not available, similar compounds like DMAEMA and its copolymers are known to form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA, and are often used for gene delivery .
Safety and Hazards
Propriétés
IUPAC Name |
5-amino-N-[2-(dimethylamino)ethyl]-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O/c1-13(2)5-4-11-9(15)7-6-8(10)14(3)12-7/h6H,4-5,10H2,1-3H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJRYIKHYWBSIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NCCN(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(1-oxoisochroman-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2612979.png)
![N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2612980.png)
![7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2612981.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2612987.png)





![N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide](/img/structure/B2612997.png)
![(1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2612998.png)
